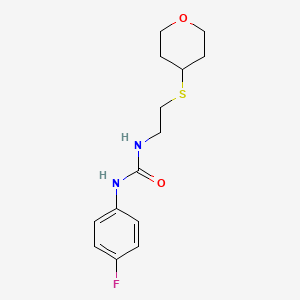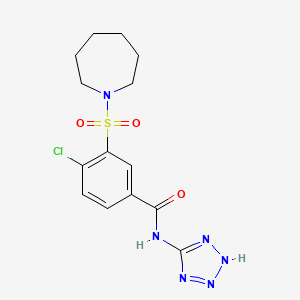
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C14H17ClN6O3S and its molecular weight is 384.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Cyclization Reactions
Research has demonstrated the utility of related structures in electrophilic intramolecular cyclization processes. These processes are crucial for the synthesis of heterocyclic compounds, which have wide applications in drug development and materials science. For example, the cyclization of unsaturated compounds has led to the formation of tetrahydro-5H-thieno[3,2-b]azepin-5-ones and related structures, showcasing the versatility of sulfonamide and tetrazole groups in facilitating cyclization reactions (Danilyuk et al., 2016).
Synthesis of Heterocyclic Substituents
The synthesis of new compounds with various heterocyclic substituents highlights the potential for creating novel molecules with tailored properties. For instance, the synthesis of 3-phenoxypropan-2-ols with heterocyclic substituents showcases the flexibility in modifying chemical structures for potential applications in drug design and material science (Mesropyan et al., 2005).
Novel Coordination Networks
The creation of coordination networks using tetrazole-yl acylamide tectons reveals the potential of these compounds in forming structures with unique properties, such as second harmonic generation (SHG) efficiencies. This application is significant in the field of materials science, particularly in developing new materials for optical and electronic devices (Liao et al., 2013).
Antiallergic Agents
Compounds structurally related to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide have been studied for their potential as antiallergic agents. The synthesis and evaluation of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related compounds have shown activity in rat passive cutaneous and peritoneal anaphylaxis tests, indicating the potential for developing new antiallergic medications (Peet et al., 1986).
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3S/c15-11-6-5-10(13(22)16-14-17-19-20-18-14)9-12(11)25(23,24)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H2,16,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYNTXSANGBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
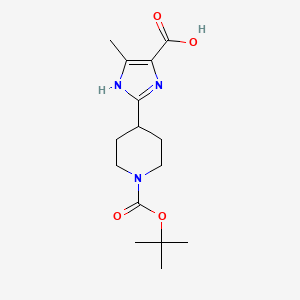
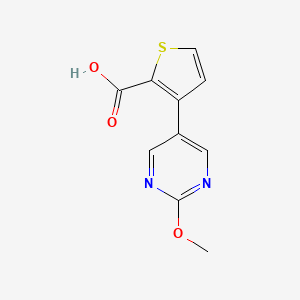
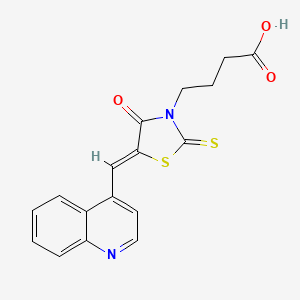
![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
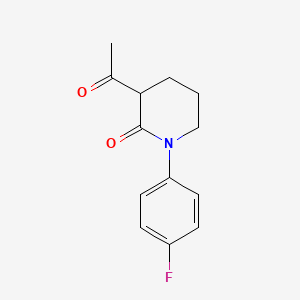
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
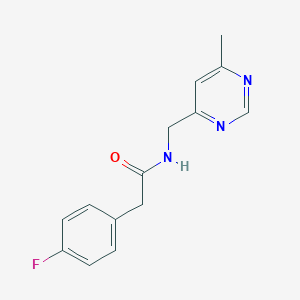
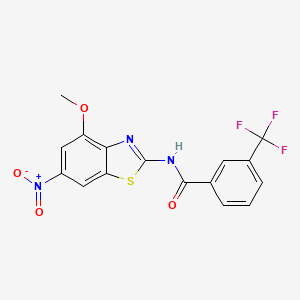
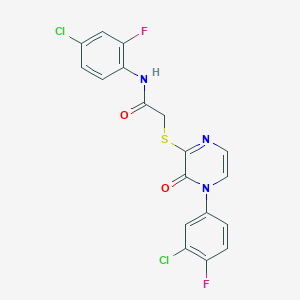
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
